molecular formula C9H10Cl3N3 B1669223 Clonidine hydrochloride CAS No. 4205-91-8

Clonidine hydrochloride

Cat. No.: B1669223
CAS No.: 4205-91-8
M. Wt: 266.6 g/mol
InChI Key: ZNIFSRGNXRYGHF-UHFFFAOYSA-N
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Scientific Research Applications

Clonidine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Clonidine hydrochloride is toxic if swallowed and fatal if inhaled . It should not be breathed in any form (dust, vapor, mist, gas). It should not come in contact with skin, eyes, or clothing . It should only be used under a chemical fume hood .

Biochemical Analysis

Biochemical Properties

Clonidine hydrochloride interacts with alpha-2 adrenergic receptors, which are G protein-coupled receptors. Upon binding to these receptors, this compound inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow and a subsequent reduction in blood pressure . The compound also interacts with imidazoline receptors, which play a role in its hypotensive effects. These interactions are crucial for its therapeutic effects and involve complex signaling pathways that modulate the activity of various enzymes and proteins.

Cellular Effects

This compound exerts significant effects on various cell types, particularly those involved in the cardiovascular and central nervous systems. In neurons, this compound reduces the release of neurotransmitters, thereby modulating cell signaling pathways and gene expression . This modulation can lead to changes in cellular metabolism and function, including reduced heart rate and vasodilation. Additionally, this compound has been shown to influence the activity of ion channels and transporters, further affecting cellular processes.

Molecular Mechanism

At the molecular level, this compound binds to alpha-2 adrenergic receptors, leading to the activation of G proteins and the inhibition of adenylate cyclase. This results in a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). The inhibition of PKA leads to decreased phosphorylation of target proteins, ultimately resulting in reduced neurotransmitter release and vasodilation . This compound also affects gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is stable for up to 90 days when stored under appropriate conditions . Over time, the compound may undergo degradation, which can affect its potency and efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in receptor sensitivity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, this compound can cause sedation, bradycardia, and other toxic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic effects, and exceeding this dose can lead to toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes, including cytochrome P450 enzymes . The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. This compound can also affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. This compound interacts with various transporters and binding proteins, which influence its localization and accumulation within specific tissues.

Subcellular Localization

Within cells, this compound is localized to specific compartments, including the cytoplasm and the nucleus . The compound’s activity and function can be affected by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles. These localization patterns are essential for this compound’s therapeutic effects and its interactions with cellular biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Clonidine hydrochloride is synthesized through a multi-step process involving the reaction of 2,6-dichloroaniline with cyanamide to form 2,6-dichlorophenylguanidine. This intermediate is then cyclized to form clonidine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: In industrial settings, this compound is produced by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, pressure, and pH levels during the synthesis process. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Clonidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Clonidine hydrochloride is unique in its broad range of therapeutic applications, including its use in treating withdrawal symptoms and menopausal flushing. Its ability to be administered via multiple routes (oral, transdermal, and injectable) also sets it apart from similar compounds .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIFSRGNXRYGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4205-90-7 (Parent)
Record name Clonidine hydrochloride [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918
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DSSTOX Substance ID

DTXSID8044670
Record name Clonidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4205-91-8
Record name Clonidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4205-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clonidine hydrochloride [USAN:USP:BAN:JAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLONIDINE HYDROCHLORIDE
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Record name Clonidine hydrochloride
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Record name Clonidine hydrochloride
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Record name CLONIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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